![molecular formula C14H15ClFNO B5178767 N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5178767.png)
N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a tool for studying the endocannabinoid system. CFM-2 is a synthetic compound that acts as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide works by selectively inhibiting FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide increases levels of endocannabinoids, which can then bind to cannabinoid receptors in the body and produce a range of physiological effects.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, improving memory and learning, and reducing anxiety and depression. These effects are thought to be mediated by the increased levels of endocannabinoids produced by N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide is its selectivity for FAAH, which allows for precise control over the levels of endocannabinoids in the body. However, N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide and its applications. One area of interest is the development of new and more selective FAAH inhibitors that can be used to study the endocannabinoid system in greater detail. Additionally, N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide and other FAAH inhibitors may have potential therapeutic applications for a range of conditions, including pain, inflammation, and anxiety. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide and its potential limitations.
Synthesis Methods
The synthesis of N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide involves several steps, including the reaction of 3-chloro-4-fluoroaniline with 2-cyclohexen-1-one to form an intermediate product, which is then reacted with 2-(2-oxo-3-oxetanyl)benzoic acid to produce N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide in high yield and purity.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. Specifically, N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide has been shown to increase levels of endocannabinoids in the body by inhibiting FAAH, leading to a range of potential therapeutic applications.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO/c15-12-7-10(3-4-13(12)16)17-14(18)11-6-8-1-2-9(11)5-8/h3-4,7-9,11H,1-2,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTDNCVTPKVCGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47194968 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.